molecular formula C30H43N7O4 B1241369 Bibw 22

Bibw 22

Cat. No.: B1241369
M. Wt: 565.7 g/mol
InChI Key: JNHIGDFEPXMPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bibw 22, also known as this compound, is a useful research compound. Its molecular formula is C30H43N7O4 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H43N7O4

Molecular Weight

565.7 g/mol

IUPAC Name

1-[[2,7-bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C30H43N7O4/c1-19-14-36(15-20(2)40-19)27-24(23-10-8-7-9-11-23)31-25-26(32-27)33-29(37-16-21(3)41-22(4)17-37)34-28(25)35(12-13-38)18-30(5,6)39/h7-11,19-22,38-39H,12-18H2,1-6H3

InChI Key

JNHIGDFEPXMPAO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C(=NC(=N3)N4CC(OC(C4)C)C)N(CCO)CC(C)(C)O)N=C2C5=CC=CC=C5

Synonyms

4-(N-(2-hydroxy-2-methylpropyl)ethanolamino)-2,7-bis(cis-2,6-dimethylmorpholino)-6-phenylpteridine
BIBW 22
BIBW-22
BIBW22 BS

Origin of Product

United States

Chemical Reactions Analysis

Reactions with P-glycoprotein (P-gp)

BIBW 22 binds directly to P-gp, a drug-efflux pump overexpressed in MDR cancer cells, inhibiting its activity.

Key Findings:

ParameterValue/ObservationSource
Binding Affinity IC₅₀ ≈ 1 μM for P-gp inhibitionPubMed
Rhodamine 123 Efflux 100-fold more potent than dipyridamolePubMed
Photolabeling Specific binding to 170 kDa P-gpPubMed
  • Mechanism : Competes with cytotoxic agents (e.g., vincristine) for P-gp binding, preventing efflux and increasing intracellular drug retention .

  • Evidence : Photoaffinity labeling using [³H]azido-BIBW 22 confirmed direct interaction with P-gp, inhibited by vinblastine and verapamil .

Inhibition of Nucleoside Transport

This compound blocks equilibrative nucleoside transporters (ENTs), enhancing the efficacy of antimetabolites like 5-fluorouracil.

Key Data:

ParameterValue/ObservationSource
Nucleoside Uptake 7-fold higher potency vs. dipyridamolePubMed
Cytotoxicity Boost 20-fold increase for 5-fluorouracilPubMed
  • Mechanism : Blocks ENT1/2-mediated uptake of nucleosides, sensitizing cells to antimetabolites .

Synergistic Reactions with Chemotherapeutics

This compound enhances the cytotoxicity of MDR-associated drugs through dual P-gp and nucleoside transport inhibition.

Experimental Results:

Drug TestedEnhancement FactorCell LineSource
Vincristine 10-foldKB V20C (MDR)PubMed
5-Fluorouracil 20-foldKB (parental)PubMed
  • Notable Interaction : this compound does not act as a substrate for P-gp efflux, allowing sustained intracellular accumulation .

Physicochemical Stability

This compound exhibits moderate aqueous solubility and stability under physiological conditions.

PropertyValueSource
Solubility 0.1 mg/mL in waterPubChem
Half-Life (in vivo) 28–43 hoursPubMed

Research Implications

This compound’s dual mechanism supports its use in combination therapies targeting MDR cancers. Ongoing studies explore its synergy with antimetabolites and taxanes .

Limitations : High interpatient variability in pharmacokinetics and undefined long-term toxicity profiles require further investigation .

This synthesis of peer-reviewed data underscores this compound’s potential as a multifunctional modulator in oncology, warranting advanced clinical validation.

Q & A

Q. Basic

  • Use databases like Web of Science, PubMed, and Google Scholar to identify primary sources (e.g., synthesis methods, pharmacological studies) and secondary reviews.
  • Apply systematic search terms (e.g., "this compound AND pharmacokinetics") and Boolean operators to filter results .
  • Critically evaluate sources for methodological rigor, avoiding overreliance on non-peer-reviewed platforms .

How do I maintain ethical standards in experimental design involving this compound?

Q. Basic

  • Adhere to institutional guidelines for chemical safety, data integrity, and animal/human subject protocols (if applicable) .
  • Disclose funding sources and potential conflicts of interest to avoid bias in methodology or reporting .
  • Store raw data securely and ensure transparency in data selection criteria .

What advanced methodologies are suitable for investigating this compound's mechanisms?

Q. Advanced

  • Controlled Variables : Design dose-response experiments with appropriate controls (e.g., vehicle controls, positive/negative controls) to isolate this compound's effects .
  • Statistical Power : Use power analysis to determine sample sizes, reducing Type I/II errors .
  • High-Throughput Techniques : Employ omics approaches (e.g., proteomics, metabolomics) to map systemic impacts .

How should contradictory data about this compound's efficacy be analyzed?

Q. Advanced

  • Transparency : Report all data, including outliers or non-significant results, in supplementary materials .
  • Alternative Hypotheses : Use sensitivity analyses to test competing explanations (e.g., batch variability, assay limitations) .
  • Peer Review : Engage collaborators to validate interpretations and identify methodological flaws .

What steps ensure reproducibility in this compound studies?

Q. Advanced

  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw spectra in repositories like Zenodo) .
  • Detailed Protocols : Document synthesis, purification, and characterization steps (e.g., NMR conditions, HPLC gradients) for replication .
  • Independent Validation : Partner with external labs to verify key findings .

How do I interpret non-significant results in this compound experiments?

Q. Advanced

  • Contextualize findings within experimental limitations (e.g., detection thresholds, sample heterogeneity) .
  • Discuss implications for future research, such as optimizing assay sensitivity or exploring alternative models .
  • Avoid overstating conclusions; emphasize the need for further validation .

What interdisciplinary approaches enhance this compound research?

Q. Advanced

  • Computational Modeling : Predict this compound's binding affinities using molecular docking or QSAR .
  • Cross-Disciplinary Collaboration : Integrate chemical biology and toxicology to assess safety profiles .
  • Meta-Analysis : Synthesize data from disparate studies to identify trends or knowledge gaps .

How do I validate the purity and structural identity of this compound?

Q. Advanced

  • Analytical Techniques : Combine HPLC, mass spectrometry, and NMR to confirm purity (>95%) and structure .
  • Reference Standards : Compare spectral data with authenticated samples or published benchmarks .
  • Peer Review : Submit characterization data for independent verification pre-publication .

How can external funding influence the integrity of this compound research?

Q. Advanced

  • Disclosure Requirements : Explicitly state funding sources and their roles in the study design .
  • Bias Mitigation : Use blinded data analysis and third-party audits to minimize sponsor influence .
  • Conflict of Interest Agreements : Draft contracts to protect intellectual freedom and data access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.